molecular formula C18H12N6 B091311 3,5,6-Tri(2-pyridyl)-1,2,4-triazine CAS No. 1046-57-7

3,5,6-Tri(2-pyridyl)-1,2,4-triazine

Cat. No. B091311
CAS RN: 1046-57-7
M. Wt: 312.3 g/mol
InChI Key: JGMBVEZRZJNYAG-UHFFFAOYSA-N
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Description

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a heterocyclic compound that is part of a broader class of triazine derivatives. These compounds are characterized by a triazine core, a six-membered ring with three nitrogen atoms, and pyridyl substituents, which are aromatic rings containing nitrogen. The triazine derivatives are known for their versatile coordination chemistry and have been coupled with various transition metals, leading to applications in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies .

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reaction conditions. For instance, 2,4,6-tri(4-pyridyl)-s-triazine is prepared from 4-cyanopyridine through cationic and anionic mechanisms . Another example is the synthesis of pyridyl-substituted 1,3,5-triazines through a one-step cyclocondensation of 4H-pyrido[1,3]oxazin-4-ones with amidines, which can be performed at room temperature or under microwave irradiations . Additionally, the aminomethylation of certain dihydropyridine derivatives has been used to form pyrido[1,2-a][1,3,5]triazine derivatives .

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary depending on the substituents and the metal ions they are coordinated with. For example, a trinuclear copper(II) complex of 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine (TDAT) has been synthesized, where each copper ion is coordinated by four pyridine nitrogen atoms and an apical chloride . The coordination chemistry of these ligands is rich and diverse, leading to various structural motifs when coupled with metals .

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including hydrolysis and complexation with metal ions. For instance, the hydrolytic reaction mechanism of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with copper(I) halides has been studied, revealing that Cu(I) cannot promote the hydrolysis of the triazine . In another study, the reaction of 2,4,6-tris(2-pyridyl)-1,3,5-triazine with RhCl3·3H2O under different conditions led to the formation of complexes that could be used in the electrocatalytic reduction of carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. For example, the magnetic properties of a mono- and a dinuclear copper(II) complex of the 2,4,6-tris(2-pyridyl)-1,3,5-triazine ligand have been investigated, showing antiferromagnetic interactions . The solubility, electrical conductivity, and magnetic properties of these complexes can vary significantly, which is important for their potential applications in various fields .

Scientific Research Applications

  • Coordination Chemistry with Transition Metals and Lanthanides : Polypyridyl derivatives of triazine ligands, including 3,5,6-Tri(2-pyridyl)-1,2,4-triazine, have been extensively used in coordination chemistry, particularly with transition metals and lanthanides. These complexes are applied in fields like luminescent materials, coordination polymers and networks, and the synthesis of discrete metalla-assemblies (Therrien, 2011).

  • Synthesis and Characterization of Metal Complexes : Studies have focused on synthesizing and characterizing complexes involving 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and metals like rhenium, molybdenum, and zinc. These works explore the coordination modes of these ligands to metal fragments, with applications in materials science and possibly catalysis (Granifo, 1996; Granifo, 1995).

  • Biological Applications : Zinc complexes with pyridyl triazine cores have been synthesized and evaluated for their potential in biological applications. Binding studies with bovine serum albumin (BSA) have been conducted, highlighting their potential for serum distribution via albumins (Abeydeera, Perera, & Perera, 2018).

  • Spectrophotometric Applications : As-triazines, including derivatives of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine, have been used in spectrophotometric studies, particularly for the determination of iron and other reducing agents. These compounds exhibit high sensitivity and are useful in analytical chemistry applications (Almog et al., 1996).

  • Catalysis and Synthesis : The ligand has been involved in catalytic processes, such as the trimerization of cyanopyridines to triazine derivatives, indicating its utility in organic synthesis (Janczak, Śledź, & Kubiak, 2003).

  • Luminescent Properties in Lanthanide Complexes : Complexes of Eu3+, Sm3+, and Gd3+ with triazine ligands show characteristic lanthanide emission, which is enhanced by the energy transfer from the triazine ligand to the lanthanide ion. Such properties make them interesting for applications in luminescent materials (Panayiotidou et al., 2013).

  • Docking Studies for Biological Activities : Docking studies have been conducted to evaluate the biological activities of Co(II) and Ni(II) complexes containing the triazine unit. This research is supported by structural, spectral, and theoretical studies, indicating potential in biomedical applications (Marandi et al., 2018).

Safety And Hazards

The safety and hazards of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine are not clearly defined. It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

3,5,6-tripyridin-2-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBVEZRZJNYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332973
Record name 3,5,6-tri(2-pyridyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5,6-Tri(2-pyridyl)-1,2,4-triazine

CAS RN

1046-57-7
Record name 3,5,6-tri(2-pyridyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JF Geldard - Inorganic Chemistry, 1965 - ACS Publications
Multidentate chelating agents in which the donor atoms are sp2 3-hybridized nitrogen atoms are usually of the strong ligand field type. Ligands such as ter-pyridine [2, 6-di (2-pyridyl) …
Number of citations: 15 pubs.acs.org
J Granifo - Polyhedron, 1996 - Elsevier
The synthesis and characterization of the novel mononuclear species [ReCl(CO) 3 (L)], where L is 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) or 3,5,6-tri(2-pyridyl)-1,2,4-triazine (tpt), …
Number of citations: 21 www.sciencedirect.com
J Granifo - Polyhedron, 1995 - Elsevier
The novel mononuclear tetracarbonyl complexes Mo(CO) 4 (L), where L is 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) or 3,5,6-tri(2-pyridyl)-1,2,4-triazine (tpt), have been synthesized …
Number of citations: 15 www.sciencedirect.com
SA Ibrahim, MA El‐Gahami, AM Hammam… - … and reactivity in …, 2003 - Taylor & Francis
A series of novel dinuclear, mixed‐ligand complexes having the general formula [M 2 (tpt)(L) 4 ]Cl 4 · nH 2 O where M=Ni(II), Co(II) or Cu(II); tpt = 2,4,6‐tris(2‐pyridyl)‐1,3,5‐triazine; L = …
Number of citations: 2 www.tandfonline.com
L Panayiotidou, M Stylianou, N Arabatzis, C Drouza… - Polyhedron, 2013 - Elsevier
New Eu 3+ , Sm 3+ and Gd 3+ complexes of triazine ligands 2,4,6-tri(2-pyridyl)-1,3,5-triazine, 3,5,6-tri(2-pyridyl)-1,2,4-triazine and 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine were …
Number of citations: 23 www.sciencedirect.com
A Olejniczak, AW Cyganiuk… - Journal of forensic …, 2010 - Wiley Online Library
This article extends the application of 1,2,4‐triazine‐based chromogenic reagents to the detection of nonferrous metal traces left on contact with canvas and human skin. The possibility …
Number of citations: 13 onlinelibrary.wiley.com
JF Geldard, F Lions - Inorganic Chemistry, 1965 - ACS Publications
Some copper (II) coordination complexes of thetridentate chelating agent pyridine-2-aldehyde-2'-pyridylhydrazone have been prepared in which the configuration of donor atoms …
Number of citations: 41 pubs.acs.org
AP Sadimenko, OO Okoh - Advances in Heterocyclic Chemistry, 2019 - Elsevier
Organometallic compounds of the chelating azines containing pyridyl group(s) or biazines are reviewed. The range of ligands includes pyridazines, pyrimidines, pyrazines, triazines, …
Number of citations: 6 www.sciencedirect.com
J Szumera, M Wełniak, A Olejniczak… - Journal of forensic …, 2010 - Wiley Online Library
The research is focused on the detection and transfer of iron traces left by iron items on clothing and human skin. The method is based on the formation of colored complexes between …
Number of citations: 17 onlinelibrary.wiley.com
DA Gschwend, W Sirawaraporn… - Proteins: Structure …, 1997 - Wiley Online Library
Specificity is an important aspect of structure‐based drug design. Distinguishing between related targets in different organisms is often the key to therapeutic success. Pneumocystis …
Number of citations: 83 onlinelibrary.wiley.com

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